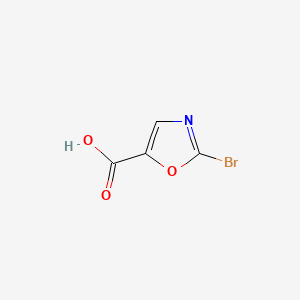

2-Bromooxazole-5-carboxylic acid

Description

2-Bromooxazole-5-carboxylic acid (CAS: 1373253-25-8) is a brominated heterocyclic compound with a molecular weight of 191.97 g/mol . It features an oxazole ring substituted with a bromine atom at position 2 and a carboxylic acid group at position 4. This compound is commercially available with a purity of ≥97% and is utilized in pharmaceutical and agrochemical research as a building block for synthesizing complex molecules . However, its commercial availability has been inconsistent, with some suppliers listing it as discontinued .

Properties

IUPAC Name |

2-bromo-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO3/c5-4-6-1-2(9-4)3(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBUGQHOPFBVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719249 | |

| Record name | 2-Bromo-1,3-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373253-25-8 | |

| Record name | 2-Bromo-5-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373253-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,3-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Bromooxazole-5-carboxylic acid typically involves the bromination of oxazole derivatives. One common method includes the reaction of oxazole-5-carboxylic acid with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile at low temperatures to ensure selective bromination at the desired position on the oxazole ring .

Chemical Reactions Analysis

2-Bromooxazole-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while coupling reactions could produce biaryl compounds .

Scientific Research Applications

2-Bromooxazole-5-carboxylic acid is widely used in scientific research due to its versatility as a building block for synthesizing more complex molecules. Some of its applications include:

Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting various biological pathways.

Biological Studies: The compound is used in the development of probes and inhibitors for studying enzyme functions and interactions.

Material Science: It is employed in the synthesis of novel materials with specific electronic or optical properties.

Chemical Biology: Researchers use it to design and synthesize small molecules that can modulate biological processes, aiding in the discovery of new therapeutic targets.

Mechanism of Action

The mechanism of action of 2-Bromooxazole-5-carboxylic acid depends on its specific application and the molecular targets involved. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby inhibiting their function or altering their activity . The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity, allowing for targeted interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-bromooxazole-5-carboxylic acid with analogous brominated heterocyclic carboxylic acids, emphasizing structural features, physicochemical properties, and applications:

Structural and Functional Differences

- Oxazole vs. Thiazole Derivatives: Replacing the oxygen atom in oxazole with sulfur (as in thiazole derivatives) increases molecular weight and alters electronic properties.

- Substituent Effects : The methyl group in 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid improves lipophilicity, making it more suitable for membrane permeability in antibacterial applications compared to the unsubstituted oxazole analog .

- Aromatic vs. Non-Aromatic Systems: Benzo[d]oxazole-5-carboxylic acid’s fused benzene ring enhances stability and fluorescence properties, enabling applications in optical materials, unlike non-fused oxazoles .

Key Research Findings

- Pharmaceutical Potential: this compound derivatives have shown activity as kinase inhibitors in preclinical studies, though their efficacy is lower than thiazole-based analogs due to reduced metabolic stability .

- Agrochemical Applications : In pesticide development, brominated oxazoles exhibit moderate insecticidal activity, whereas thiazole derivatives (e.g., 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid) demonstrate superior potency against Lepidoptera larvae .

- Synthetic Challenges : The discontinued status of this compound in some catalogs contrasts with the commercial availability of its thiazole counterparts, highlighting supply chain vulnerabilities for oxazole-based intermediates .

Biological Activity

2-Bromooxazole-5-carboxylic acid is a significant compound in medicinal chemistry and biological research due to its unique structural features and reactivity. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

- Chemical Formula: CHBrN O

- Molecular Weight: 191.97 g/mol

- CAS Number: 1373253-25-8

The presence of the bromine atom in its structure provides distinctive reactivity, enabling various chemical transformations that are crucial for synthesizing bioactive compounds.

Synthesis

This compound can be synthesized through the bromination of oxazole derivatives. The reaction typically requires controlled conditions to ensure the desired product yield. The compound serves as a versatile building block for more complex heterocycles, which are often used in drug development and chemical biology.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an enzyme inhibitor or modulator, affecting various biological pathways.

Applications in Research

-

Medicinal Chemistry:

- Used as a precursor for synthesizing potential pharmaceutical agents.

- Investigated for its role in developing inhibitors targeting specific enzymes involved in disease pathways.

-

Biological Studies:

- Employed in the design of probes for studying enzyme functions.

- Utilized in receptor binding studies to understand drug interactions at a molecular level.

-

Material Science:

- Contributes to the development of novel materials with specific electronic or optical properties.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of compounds related to this compound:

-

Anti-inflammatory Activity:

A study on halogenated phenylbenzoxazole derivatives showed that compounds with similar structures exhibited significant anti-inflammatory effects, with IC values comparable to standard drugs like ibuprofen . -

Cytotoxicity:

Another research indicated that certain derivatives demonstrated cytotoxic activities against cancer cell lines, providing a basis for further exploration in cancer therapy .

Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Bromooxazole | Lacks carboxylic acid group | Less versatile for certain synthetic applications |

| 5-Bromooxazole-2-carboxylic acid | Different substitution pattern | Varies in reactivity and binding properties |

| 2-Chlorooxazole-5-carboxylic acid | Chlorine substitution affects reactivity | Potentially different biological activity |

The unique substitution pattern of this compound allows it to maintain a balance between reactivity and stability, making it an invaluable intermediate in various chemical syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.